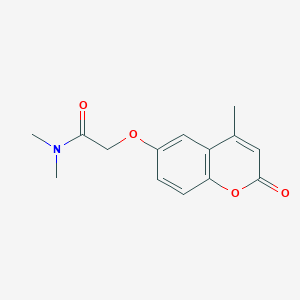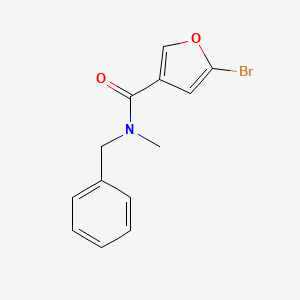![molecular formula C15H20N2O2 B7512115 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DMPE is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Applications De Recherche Scientifique
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone also has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as immunology and infectious diseases, and the exploration of its structure-activity relationships to identify more potent and selective analogs. Additionally, the in vivo efficacy and safety of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone need to be further evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process, starting from 2,4-dimethylbenzoyl chloride and piperazine. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to form 1-(2,4-dimethylbenzoyl)piperazine. The second step involves the reaction of 1-(2,4-dimethylbenzoyl)piperazine with acetyl chloride in the presence of a base to form 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. The purity of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-5-14(12(2)10-11)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTZZCPRXZVCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)



